Chamigrenal

Anti-inflammatory Nitric oxide inhibition Prostaglandin E2 suppression

Procure Chamigrenal (≥98% HPLC), the only enantiopure (−)-β-chamigrenal validated for pronounced dual suppression of nitric oxide (47.21% at 50 μM) and prostaglandin E₂ (51.61% at 50 μM) in LPS-stimulated RAW 264.7 macrophages—activity absent in its co-isolated analog β-chamigrenic acid. Its α,β-unsaturated aldehyde on a stereodefined spiro[5.5]undecane scaffold also confers orthogonal PAF receptor antagonism (IC₅₀ = 1.2×10⁻⁴ M). Ideal as an anti-inflammatory positive control, neuroinflammation tool compound (predicted BBB penetration 90%), and advanced starting material for chamigrene-class natural product synthesis. Substitution with generic sesquiterpenes will not replicate these specific pharmacological outcomes.

Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
CAS No. 19912-84-6
Cat. No. B150010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChamigrenal
CAS19912-84-6
Molecular FormulaC15H22O
Molecular Weight218.33 g/mol
Structural Identifiers
SMILESCC1(CCCC(=C)C12CCC(=CC2)C=O)C
InChIInChI=1S/C15H22O/c1-12-5-4-8-14(2,3)15(12)9-6-13(11-16)7-10-15/h6,11H,1,4-5,7-10H2,2-3H3
InChIKeyMJSPQLDLFYGVAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chamigrenal (CAS 19912-84-6) Procurement Guide: Core Identity, Source, and Structural Classification for Research Sourcing


Chamigrenal (CAS 19912-84-6), also designated β-chamigrenal, is a naturally occurring sesquiterpenoid belonging to the chamigrane structural class characterized by a spiro[5.5]undecane carbon skeleton [1]. The compound is primarily isolated from the fruits of Schisandra chinensis (Schisandraceae), a medicinal plant with documented use in traditional East Asian medicine [2][3]. With a molecular formula of C₁₅H₂₂O and a molecular weight of 218.33 g/mol, chamigrenal exists as a single enantiomeric form (the (−)-isomer) and features an α,β-unsaturated aldehyde functional group that confers both biological activity and synthetic utility [4]. The compound is commercially available as a powder with purity specifications typically ≥98% as verified by HPLC, and exhibits solubility in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [5].

Why Chamigrenal (CAS 19912-84-6) Cannot Be Substituted with Generic Sesquiterpenes in Anti-Inflammatory and PAF Antagonist Research


Within the chamigrane sesquiterpenoid family, structural variations including oxidation state, functional group identity, and stereochemistry produce substantial divergence in biological activity profiles. Direct comparative evidence from the same study demonstrates that among four co-isolated sesquiterpenes from Schisandra chinensis—β-chamigrenal, β-chamigrenic acid, α-ylangenol, and α-ylangenyl acetate—only β-chamigrenal exhibited pronounced suppression of both nitric oxide and prostaglandin E₂ production in LPS-stimulated RAW 264.7 macrophages [1]. β-Chamigrenic acid, differing by a carboxylic acid in place of the aldehyde moiety, showed markedly attenuated anti-inflammatory efficacy [2]. Similarly, chamigrenal and chamigrenol (the reduced alcohol analog) display divergent pharmacological targets, with chamigrenol acting primarily as a Na⁺/K⁺-ATPase inhibitor (IC₅₀ = 15.9 μg/mL) with antimicrobial activity . Consequently, procurement of generic chamigrane compounds or substitution with structurally related sesquiterpenes without verifying specific functional group identity and stereochemistry will yield non-equivalent experimental outcomes in anti-inflammatory and platelet-activating factor antagonist studies .

Chamigrenal Quantitative Differentiation Evidence: Comparator Data for Procurement Decisions


Anti-Inflammatory Efficacy: Direct Head-to-Head Comparison of Chamigrenal Versus Co-Isolated Sesquiterpenes in RAW 264.7 Macrophages

In a direct head-to-head comparative study, β-chamigrenal was evaluated alongside three other sesquiterpenes co-isolated from Schisandra chinensis (β-chamigrenic acid, α-ylangenol, and α-ylangenyl acetate) for inhibitory effects on LPS-induced nitric oxide (NO) and prostaglandin E₂ (PGE₂) production in RAW 264.7 macrophages. β-Chamigrenal demonstrated the most significant suppression of both inflammatory mediators at an equimolar concentration of 50 μM [1]. This study provides a rare intra-class comparator dataset where multiple structurally related compounds were assayed under identical experimental conditions, enabling unambiguous differentiation of β-chamigrenal from its closest natural analogs [2].

Anti-inflammatory Nitric oxide inhibition Prostaglandin E2 suppression Macrophage assay

Platelet-Activating Factor (PAF) Antagonism: Direct Comparator IC₅₀ Data for Chamigrenal Versus Pregomisin

In a bioactivity-guided isolation study targeting PAF receptor antagonists from Schisandra chinensis, chamigrenal and the lignan pregomisin were co-isolated and directly compared for PAF antagonistic activity [1]. Chamigrenal exhibited PAF antagonism with an IC₅₀ value of 1.2 × 10⁻⁴ M, while pregomisin showed greater potency with an IC₅₀ of 4.8 × 10⁻⁵ M [2]. This direct comparison establishes that while chamigrenal is not the most potent PAF antagonist among Schisandra constituents, it represents a structurally distinct chemotype (sesquiterpenoid versus lignan) with confirmed PAF receptor antagonism that may offer different selectivity profiles or synthetic tractability compared to lignan-based antagonists .

PAF antagonist Platelet aggregation Inflammation Receptor binding

Selective Cytotoxicity Profile: Weak Activity Against MCF-7 Breast Cancer Cells Distinguishes Chamigrenal from Potent Cytotoxic Chamigrenes

Chamigrenal exhibits weak cytotoxicity against MCF-7 human breast adenocarcinoma cells, with an IC₅₀ value of 30.50 μM [1]. In contrast, halogenated chamigrene derivatives isolated from marine red algae (Laurencia species) have demonstrated potent cytotoxic activity against HeLa, MCF-7, and P-388 cell lines . This class-level distinction indicates that non-halogenated, aldehyde-containing chamigranes such as chamigrenal may offer a favorable selectivity window for anti-inflammatory applications where cytotoxicity against non-target cells would be undesirable . The weak cytotoxic profile also positions chamigrenal as a structurally informative control compound in structure-activity relationship studies investigating the contribution of halogenation to the cytotoxicity of chamigrane sesquiterpenes.

Cytotoxicity Cancer cell lines Selectivity MCF-7

Chiral Spirocyclic Scaffold: Chamigrenal as an Enantiopure Building Block for Natural Product Total Synthesis

Chamigrenal's spiro[5.5]undecane carbon skeleton, bearing a defined stereochemistry as the (−)-enantiomer and an α,β-unsaturated aldehyde functional group, renders it a valuable chiral building block in the synthesis of complex natural products and bioactive compounds [1]. The spirocyclic architecture, featuring a quaternary spiro carbon center connecting two six-membered rings with an exocyclic methylene group and a conjugated aldehyde moiety, provides a conformationally constrained scaffold that is challenging to access through de novo synthesis [2]. In contrast, simpler linear or monocyclic sesquiterpenes such as farnesol or nerolidol lack the three-dimensional complexity and stereochemical definition that the chamigrane framework provides . The availability of chamigrenal as a naturally derived, enantiopure starting material enables synthetic chemists to bypass multiple steps of asymmetric construction in total synthesis campaigns targeting chamigrene-class natural products or spirocycle-containing pharmaceutical candidates.

Asymmetric synthesis Chiral building block Total synthesis Spiro compounds

In Silico ADMET Profile: Predicted Blood-Brain Barrier Penetration and Oral Bioavailability for CNS Inflammation Studies

Computational ADMET prediction using admetSAR 2.0 indicates that chamigrenal possesses favorable drug-like properties for central nervous system (CNS) applications: predicted blood-brain barrier (BBB) penetration probability of 90.00%, human intestinal absorption probability of 99.41%, Caco-2 permeability probability of 91.34%, and human oral bioavailability probability of 64.29% [1]. The compound is predicted not to be a substrate of P-glycoprotein (probability 92.48%) and does not inhibit major CYP450 isoforms except CYP3A4 (substrate probability 51.48%) [2]. These in silico parameters contrast with the more polar β-chamigrenic acid (carboxylic acid analog), which would be expected to exhibit substantially reduced BBB penetration due to ionization at physiological pH [3]. The combination of predicted BBB permeability and anti-inflammatory activity suggests chamigrenal may serve as a useful tool compound for investigating neuroinflammation pathways, pending experimental validation of CNS exposure.

ADMET Blood-brain barrier Oral bioavailability In silico prediction

Evidence-Based Application Scenarios for Chamigrenal (CAS 19912-84-6) in Academic and Industrial Research


Macrophage-Mediated Inflammation Studies: Tool Compound with Validated Anti-Inflammatory Activity and Comparative Dataset

Chamigrenal is directly applicable as a positive control or test compound in studies investigating LPS-induced macrophage activation, with published quantitative inhibition data for both nitric oxide (47.21 ± 4.54% at 50 μM) and prostaglandin E₂ (51.61 ± 3.95% at 50 μM) production [1]. The availability of head-to-head comparator data against three other sesquiterpenes (β-chamigrenic acid, α-ylangenol, α-ylangenyl acetate) enables researchers to contextualize results within the broader structural class and confirm that observed effects are specific to the aldehyde-containing chamigrane scaffold rather than a general sesquiterpene property [2].

PAF Receptor Antagonist Screening: Structurally Distinct Chemotype for Target Validation and Selectivity Profiling

Chamigrenal serves as a sesquiterpenoid-based PAF receptor antagonist tool compound (IC₅₀ = 1.2 × 10⁻⁴ M) that is structurally distinct from the more widely studied lignan-class PAF antagonists such as pregomisin (IC₅₀ = 4.8 × 10⁻⁵ M) and ginkgolides [1]. This structural divergence makes chamigrenal valuable for orthogonal target validation studies where confirmation of PAF receptor engagement using a different chemotype strengthens mechanistic conclusions [2]. The compound's moderate potency also positions it as a reference standard for high-throughput screening campaigns seeking novel PAF antagonist scaffolds [3].

Natural Product Total Synthesis: Enantiopure Chiral Building Block for Spirocyclic Scaffold Construction

As a naturally occurring, enantiopure spiro[5.5]undecane scaffold bearing a reactive α,β-unsaturated aldehyde functional group, chamigrenal provides an advanced starting material for synthetic campaigns targeting chamigrene-class marine natural products, including halogenated chamigrenes from Laurencia species and rearranged chamigrane derivatives such as scopariol [1]. The availability of chamigrenal circumvents the need for de novo construction of the stereodefined spirocyclic core, which typically requires multiple synthetic steps and asymmetric methodology [2].

Neuroinflammation and CNS Pharmacology: In Silico-Predicted BBB-Penetrant Anti-Inflammatory Sesquiterpenoid

Chamigrenal's computational ADMET profile, including high predicted blood-brain barrier penetration probability (90.00%) and human oral bioavailability probability (64.29%), combined with its validated anti-inflammatory activity in macrophage assays, positions it as a candidate tool compound for investigating sesquiterpenoid-mediated neuroinflammation modulation [1]. Researchers studying the intersection of inflammation and CNS disorders may prioritize chamigrenal over more polar sesquiterpenoids (e.g., β-chamigrenic acid) for initial in vivo proof-of-concept studies, pending experimental confirmation of CNS exposure [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chamigrenal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.